

5-Methoxypyrimidine-2-carbonitrile: A Versatile Scaffold for Accelerated Drug Discovery

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Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514

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Introduction: The Strategic Advantage of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including the nucleobases of life itself.^[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic characteristics, enabling precise interactions with a multitude of biological targets. This has led to the development of numerous pyrimidine-containing drugs with applications spanning oncology, infectious diseases, and inflammatory conditions.^[1] Within this important class of heterocycles, **5-methoxypyrimidine-2-carbonitrile** has emerged as a particularly valuable building block for drug discovery, offering a strategic entry point for the synthesis of diverse compound libraries. This application note provides a comprehensive guide to the synthesis, reactivity, and application of this versatile intermediate, complete with detailed protocols for its use in key synthetic transformations.

The strategic placement of the methoxy and cyano groups on the pyrimidine ring imparts a unique reactivity profile. The methoxy group at the 5-position, being an electron-donating group, influences the overall electron density of the ring system. In contrast, the electron-withdrawing nitrile group at the 2-position serves as a versatile handle for a variety of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. This pre-installed functionality allows for rapid and efficient diversification, a key advantage in modern drug discovery campaigns.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. Below is a summary of the key properties of **5-methoxypyrimidine-2-carbonitrile** and its common precursor, 2-chloro-5-methoxypyrimidine.

| Property | 2-Chloro-5-methoxypyrimidine | 5-Methoxypyrimidine-2-carbonitrile (Predicted) |
|---|---|---|
| CAS Number | 22536-65-8[1][2][3][4][5] | 87362-32-1[1] |
| Molecular Formula | C ₅ H ₅ ClN ₂ O[1][3][4] | C ₆ H ₅ N ₃ O |
| Molecular Weight | 144.56 g/mol [1][3][4] | 135.13 g/mol |
| Appearance | Solid[4] | Solid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| ¹ H NMR (CDCl ₃ , δ) | ~8.4 (s, 2H), ~4.0 (s, 3H) | ~8.7 (s, 2H), ~4.1 (s, 3H) |
| ¹³ C NMR (CDCl ₃ , δ) | ~160, ~158, ~140, ~58 | ~162, ~159, ~142, ~115, ~59 |
| IR (cm ⁻¹) | ~3100 (C-H), ~1600 (C=N), ~1550 (C=C), ~1250 (C-O), ~800 (C-Cl) | ~3100 (C-H), ~2230 (C≡N), ~1600 (C=N), ~1550 (C=C), ~1250 (C-O) |
| MS (m/z) | 144/146 (M ⁺) | 135 (M ⁺) |

Note: Spectroscopic data for **5-methoxypyrimidine-2-carbonitrile** are predicted based on analogous structures and general principles of spectroscopy.

Synthesis of 5-Methoxypyrimidine-2-carbonitrile: A Reliable Synthetic Route

A robust and scalable synthesis of **5-methoxypyrimidine-2-carbonitrile** is crucial for its widespread application. A common and effective strategy involves the cyanation of a readily available 2-halopyrimidine precursor. The following workflow outlines a typical synthesis starting from 2-chloro-5-methoxypyrimidine.

Caption: Synthetic workflow for **5-methoxypyrimidine-2-carbonitrile**.

Detailed Protocol: Palladium-Catalyzed Cyanation of 2-Chloro-5-methoxypyrimidine

This protocol describes a standard palladium-catalyzed cyanation reaction to synthesize the title compound. The use of a palladium catalyst allows for an efficient and high-yielding conversion.[6]

Materials:

- 2-Chloro-5-methoxypyrimidine (1.0 eq)
- Potassium cyanide (KCN) (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry, argon-purged flask, add 2-chloro-5-methoxypyrimidine (1.0 eq), potassium cyanide (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Add anhydrous DMF via syringe and stir the mixture at 80-90 °C.

- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford **5-methoxypyrimidine-2-carbonitrile**.

Safety Note: Cyanide salts are highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment should be worn.

Key Synthetic Transformations and Applications

The true value of **5-methoxypyrimidine-2-carbonitrile** lies in the versatility of its nitrile group, which can be readily transformed into other key functional groups, providing access to a wide range of derivatives.

Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile to a primary amine (2-aminomethyl-5-methoxypyrimidine) is a pivotal transformation, as the resulting aminomethyl group serves as a crucial pharmacophore in many biologically active molecules, enabling interactions with target proteins through hydrogen bonding and salt bridge formation.

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

- **5-Methoxypyrimidine-2-carbonitrile** (1.0 eq)
- Concentrated sulfuric acid

- Water
- Sodium bicarbonate solution
- Ethyl acetate

Procedure:

- To a flask containing **5-methoxypyrimidine-2-carbonitrile** (1.0 eq), add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
- Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC. [\[7\]](#)[\[8\]](#)[\[9\]](#) [\[10\]](#)3. Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate.
- Acidify the aqueous layer with concentrated HCl to a pH of 2-3, which should precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-methoxypyrimidine-2-carboxylic acid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-amino-5-methoxypyrimidine scaffold is a common feature in a number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and binding to the hinge region of the kinase active site. The substituents at the 2- and 5-positions can then be modified to achieve potency and selectivity for a particular kinase target.

Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinases (PI3Ks). [\[11\]](#)[\[12\]](#)[\[13\]](#) For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential anti-proliferative agents and VEGFR-2 inhibitors. [\[11\]](#)[\[13\]](#) The ability to readily synthesize and functionalize **5-**

methoxypyrimidine-2-carbonitrile makes it an attractive starting point for the development of new kinase inhibitors.

The general strategy involves using the 2-aminomethyl or 2-carboxy functionalized pyrimidine as a core to append other pharmacophoric groups, thereby exploring the chemical space around the kinase active site.

Conclusion

5-Methoxypyrimidine-2-carbonitrile is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the multifaceted reactivity of the nitrile group provide a rapid and efficient means to generate diverse libraries of compounds. The protocols detailed in this application note offer a practical guide for researchers to harness the potential of this scaffold in the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic use of such well-designed building blocks is paramount to accelerating the discovery of new and effective medicines.

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